molecular formula C20H20N4O5 B2922780 5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1009340-25-3

5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2922780
CAS RN: 1009340-25-3
M. Wt: 396.403
InChI Key: ZWJNLMHPNFQDOG-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C20H20N4O5 and its molecular weight is 396.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of triazole derivatives, including those with methoxyphenyl and methoxybenzyl groups, have been widely studied. For instance, the synthesis of ethyl 2-triazolyl-2-oxoacetate derivatives with various phenyl substituents has been reported, where these compounds form self-assembled dimers in the solid state, establishing symmetric O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, rationalized with molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020).

Antimicrobial Activities

Some triazole derivatives have been synthesized and screened for their antimicrobial activities, showing good or moderate activities against various microorganisms. This highlights the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Evaluation

Triazole derivatives have also been evaluated for their biological activities, including antioxidant and α-glucosidase inhibitory activities. Schiff bases containing triazole and pyrazole rings have shown significant inhibitory potentials, indicating the potential of such compounds in medical applications (Pillai et al., 2019).

Lipase and α-Glucosidase Inhibition

The synthesis of novel heterocyclic compounds derived from triazole acetohydrazides and their investigation for lipase and α-glucosidase inhibition have been reported. Some compounds showed excellent anti-lipase and anti-α-glucosidase activities, indicating their potential use in treating diseases related to these enzymes (Bekircan et al., 2015).

Molecular Binding and Inhibition

Molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors have been conducted. The most stable states of these structures were shown to be in the thione form, with some compounds displaying potential anti-cancer activity due to their binding affinities (Karayel, 2021).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-27-14-7-4-12(5-8-14)11-23-18-17(21-22-23)19(25)24(20(18)26)13-6-9-15(28-2)16(10-13)29-3/h4-10,17-18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJNLMHPNFQDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

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